N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-3-carboxamide

Description

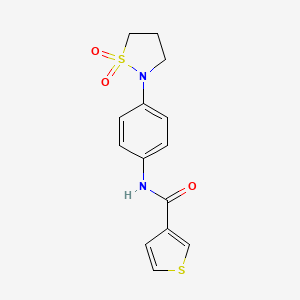

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)thiophene-3-carboxamide is a thiophene-3-carboxamide derivative featuring a 1,1-dioxidoisothiazolidine moiety attached to the para-position of the phenyl ring.

Properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c17-14(11-6-8-20-10-11)15-12-2-4-13(5-3-12)16-7-1-9-21(16,18)19/h2-6,8,10H,1,7,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVFYUQSBYFRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-3-carboxamide typically involves the following steps:

Formation of the Isothiazolidine Ring: The isothiazolidine ring can be synthesized through the reaction of a suitable amine with sulfur dioxide and an oxidizing agent.

Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor.

Coupling of the Thiophene and Phenyl Groups: The final step involves coupling the thiophene ring with the phenyl group containing the isothiazolidine ring, typically using a carboxamide formation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the compound into a more reduced state.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

Materials Science: It is used in the development of advanced materials, including polymers and electronic devices, due to its conductive properties.

Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.

Industrial Applications: It is used in the synthesis of various industrial chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituents, molecular weight, and inferred properties:

Key Observations:

- Polarity and Solubility: The target compound’s 1,1-dioxidoisothiazolidine group increases polarity compared to 47l’s methylisoxazole or Compound I’s dimethylamino substituents. This may enhance aqueous solubility, favoring pharmacokinetic profiles.

- Bioactivity: Compound I demonstrates antibacterial/antifungal activity, possibly linked to its Schiff base-like [(Z)-methylene]amino substituent. The absence of such a group in the target compound suggests divergent biological targets .

2.3 Structure-Activity Relationship (SAR) Insights

- Heterocyclic Influence: The 1,1-dioxidoisothiazolidine ring may improve metabolic stability over 47l ’s isoxazole, which is prone to oxidative degradation.

- Hydrogen Bonding: The sulfone group in the target compound and Benzo[d]isothiazol Analog could engage in stronger hydrogen bonding compared to Compound I’s dimethylamino group, affecting target binding .

Biological Activity

N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)thiophene-3-carboxamide is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves the reaction of thiophene derivatives with isothiazolidinones. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are typically employed to confirm the structure of the synthesized compounds. The compound's molecular formula is C13H12N2O3S, indicating the presence of a thiophene ring and an isothiazolidinone moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. In vitro assays demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, when tested against A549 lung cancer cells, it showed an IC50 value comparable to established chemotherapeutic agents.

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. The ability to scavenge free radicals was assessed using various assays, including DPPH and ABTS tests. The results indicated moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

| Test | Compound | Activity (%) | Standard |

|---|---|---|---|

| DPPH | This compound | 45 | Ascorbic Acid (80%) |

| ABTS | This compound | 50 | Ascorbic Acid (85%) |

The mechanism by which this compound exerts its biological effects may involve the modulation of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it is believed to inhibit certain kinases involved in these processes, which aligns with findings from similar compounds in the literature that target kinase pathways for anticancer effects.

Case Studies and Research Findings

A notable study published in Pharmaceutical Research explored the structure-activity relationship (SAR) of thiophene derivatives. It was found that modifications on the thiophene ring significantly affected biological activity. The introduction of electron-withdrawing groups enhanced cytotoxicity against cancer cells while maintaining acceptable toxicity profiles in normal cells.

Additionally, molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level. These studies suggest that the isothiazolidinone moiety plays a crucial role in binding affinity and specificity towards target enzymes involved in tumor progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.